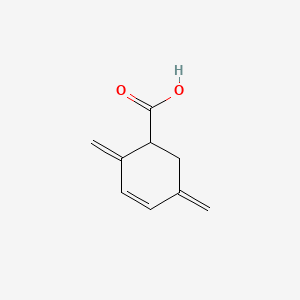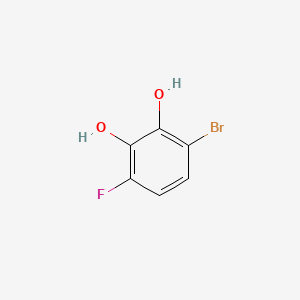
Amide de GLP-1 (9-36) (humain, bovin, cobaye, souris, porcin, rat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GLP-1 (9-36) amide is a major metabolite of Glucagon-like peptide-1 (GLP-1), which is efficiently degraded by the enzyme dipeptidyl peptidase IV (DPP IV) . It does not affect glucose disposal in mice either in the presence or absence of intact GLP-1 receptors or in the presence or absence of stimulated insulin levels .
Synthesis Analysis
The enzyme DPP-4 degrades GLP-1 (7-36) into the non-insulinotropic GLP-1 (9-36). Some studies suggest it may have weak insulinotropic activity . As a result, the majority of GLP-1 (and GIP) is inactivated as an insulinotrope before reaching the systemic circulation .Molecular Structure Analysis
The molecular formula of GLP-1 (9-36) amide is C140H214N36O43 . The molecular weight is 3089.41 .Chemical Reactions Analysis
DPP-4 degrades GLP-1 (7-36) into the non-insulinotropic GLP-1 (9-36). Some studies suggest it may have weak insulinotropic activity . As a result, the majority of GLP-1 (and GIP) is inactivated as an insulinotrope before reaching the systemic circulation .Physical and Chemical Properties Analysis
The molecular formula of GLP-1 (9-36) amide is C140H214N36O43 . The molecular weight is 3089.41 . The density is predicted to be 1.46±0.1 g/cm3 .Applications De Recherche Scientifique
- L'amide de GLP-1 (9-36) agit comme un agent insulinotrope faible, ce qui signifie qu'il stimule la sécrétion d'insuline. Cependant, contrairement à l'amide de GLP-1 (7-36), qui influence directement la sécrétion d'insuline dépendante du glucose, l'amide de GLP-1 (9-36) n'affecte pas de manière significative la clairance du glucose ou les niveaux d'insuline chez l'homme .
- Bien que l'amide de GLP-1 (9-36) n'ait pas d'impact sur l'élimination du glucose chez la souris, il inhibe la production de glucose hépatique. Cela suggère un rôle dans la régulation de l'homéostasie du glucose .
- L'inhibition de la DPP IV améliore le contrôle métabolique dans le diabète de type 2, et la compréhension du rôle de l'amide de GLP-1 (9-36) contribue à ce domaine .
Effets insulinotropes
Homéostasie du glucose
Actions cardioprotectrices
Inhibition de la dipeptidyl peptidase IV (DPP IV)
Effets sur le système nerveux central (SNC)
Structure peptidique et variantes
Mécanisme D'action
Target of Action
The primary target of GLP-1 (9-36) amide is the enzyme dipeptidyl peptidase IV (DPP IV) . This enzyme is responsible for the degradation of glucagon-like peptide-1 (GLP-1), yielding the major metabolite GLP-1 (9-36) amide .
Mode of Action
GLP-1 (9-36) amide interacts with DPP IV, leading to its degradation .
Biochemical Pathways
The degradation of GLP-1 by DPP IV to yield GLP-1 (9-36) amide is a key biochemical pathway .
Pharmacokinetics
It is known that the compound is efficiently degraded by dpp iv
Result of Action
The result of GLP-1 (9-36) amide’s action is complex. , it has been shown to act as a weak insulinotropic agent and inhibit hepatic glucose production.
Action Environment
The action of GLP-1 (9-36) amide is influenced by various environmental factors. For instance, the presence or absence of intact GLP-1 receptors and stimulated insulin levels can affect the compound’s action . .
Safety and Hazards
Propriétés
IUPAC Name |
(4S)-4-amino-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H214N36O43/c1-16-72(10)112(137(217)155-75(13)118(198)162-97(59-81-61-149-85-35-24-23-34-83(81)85)127(207)164-93(55-69(4)5)128(208)173-110(70(6)7)135(215)161-87(36-25-27-51-141)120(200)151-62-103(184)156-86(115(145)195)38-29-53-148-140(146)147)175-129(209)95(56-78-30-19-17-20-31-78)165-124(204)91(46-50-108(191)192)160-123(203)88(37-26-28-52-142)158-117(197)74(12)153-116(196)73(11)154-122(202)90(44-47-102(144)183)157-104(185)63-152-121(201)89(45-49-107(189)190)159-125(205)92(54-68(2)3)163-126(206)94(58-80-39-41-82(182)42-40-80)166-132(212)99(65-177)169-134(214)101(67-179)170-136(216)111(71(8)9)174-131(211)98(60-109(193)194)167-133(213)100(66-178)171-139(219)114(77(15)181)176-130(210)96(57-79-32-21-18-22-33-79)168-138(218)113(76(14)180)172-105(186)64-150-119(199)84(143)43-48-106(187)188/h17-24,30-35,39-42,61,68-77,84,86-101,110-114,149,177-182H,16,25-29,36-38,43-60,62-67,141-143H2,1-15H3,(H2,144,183)(H2,145,195)(H,150,199)(H,151,200)(H,152,201)(H,153,196)(H,154,202)(H,155,217)(H,156,184)(H,157,185)(H,158,197)(H,159,205)(H,160,203)(H,161,215)(H,162,198)(H,163,206)(H,164,207)(H,165,204)(H,166,212)(H,167,213)(H,168,218)(H,169,214)(H,170,216)(H,171,219)(H,172,186)(H,173,208)(H,174,211)(H,175,209)(H,176,210)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H4,146,147,148)/t72-,73-,74-,75-,76+,77+,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,110-,111-,112-,113-,114-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNGPBPCQMDAAD-WRFZDFFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C140H214N36O43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3089.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of GLP-1(9-36)amide?
A1: While GLP-1(9-36)amide originates from the GLP-1 hormone, it does not primarily act through the canonical GLP-1 receptor (GLP-1R) like its parent peptide. Instead, research indicates GLP-1(9-36)amide exerts its effects through an alternative, yet to be fully characterized, receptor or signaling pathway. [, , , ]
Q2: What evidence supports the existence of a distinct receptor for GLP-1(9-36)amide?
A2: Studies have shown that GLP-1(9-36)amide exerts cardioprotective effects even in the presence of GLP-1R antagonists and in GLP-1R knockout mice. [] This strongly suggests an alternative receptor or signaling pathway mediating its actions.
Q3: What are the downstream effects of GLP-1(9-36)amide signaling?
A3: GLP-1(9-36)amide has demonstrated a range of effects, including:
- Improved cardiovascular function: GLP-1(9-36)amide enhances myocardial glucose uptake, improves left ventricular function, and reduces infarct size in animal models of heart failure and ischemia-reperfusion injury. [, , ]
- Reduced hepatic glucose production: GLP-1(9-36)amide suppresses glucose production in isolated mouse hepatocytes, suggesting a direct insulin-mimetic effect on the liver. []
- Neuroprotective effects: GLP-1(9-36)amide rescues synaptic plasticity and memory deficits in Alzheimer's disease model mice, potentially by reducing mitochondrial ROS and restoring Akt-GSK3β signaling. []
Q4: Is there spectroscopic data available for GLP-1(9-36)amide?
A4: Spectroscopic data, such as mass spectrometry, is commonly used to identify and characterize GLP-1(9-36)amide and its metabolites in biological samples. [, ] Specific spectroscopic details can be found in relevant research articles.
Q5: How do structural modifications of GLP-1(9-36)amide affect its activity?
A5: While GLP-1(9-36)amide itself is a truncated form of GLP-1(7-36)amide, further modifications, particularly at the N-terminus, can significantly alter its activity and stability. [, ] For example, N-terminal modifications like N-pyroglutamyl-GLP-1 and N-acetyl-GLP-1 have been shown to increase resistance to DPP-IV degradation while retaining some insulinotropic activity. []
Q6: How is GLP-1(9-36)amide metabolized and eliminated?
A6: GLP-1(9-36)amide undergoes further enzymatic cleavage, primarily in the liver, resulting in various N-terminal fragments. [] The kidneys play a significant role in the elimination of GLP-1(9-36)amide and its metabolites. []
Q7: What is the bioavailability of GLP-1(9-36)amide after subcutaneous administration?
A7: In beagle dogs, the subcutaneous bioavailability of GLP-1(9-36)amide was found to be 57%. []
Q8: What are some of the key in vivo models used to study GLP-1(9-36)amide?
A8: Key in vivo models include:* Rodent models of heart failure and ischemia-reperfusion injury: These models have demonstrated the cardioprotective effects of GLP-1(9-36)amide. [, ]* Diet-induced obese mice: This model is used to study the effects of GLP-1(9-36)amide on glucose homeostasis, weight gain, and hepatic steatosis. []* Conscious dog model of pacing-induced heart failure: This model helped elucidate the hemodynamic effects and myocardial glucose uptake in response to GLP-1(9-36)amide. []
Q9: What analytical methods are used to study GLP-1(9-36)amide?
A9: Common analytical techniques include:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This technique is widely used for the quantification of GLP-1(9-36)amide and its metabolites in biological samples. [, ]
Q10: What are the potential cross-disciplinary applications of GLP-1(9-36)amide research?
A10: Research on GLP-1(9-36)amide has implications for various disciplines:
- Endocrinology and Metabolism: Understanding its role in glucose homeostasis and potential for treating diabetes. []
- Cardiology: Investigating its cardioprotective effects and potential for treating heart failure. []
- Neuroscience: Exploring its neuroprotective actions and implications for neurodegenerative diseases. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

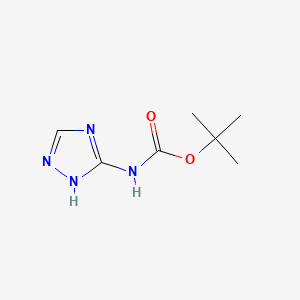

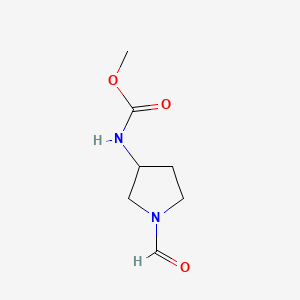
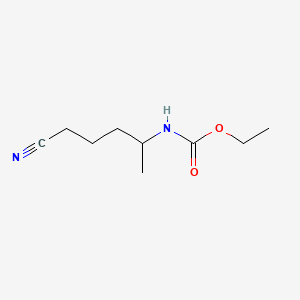
![N-ethyl-5-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B574063.png)

